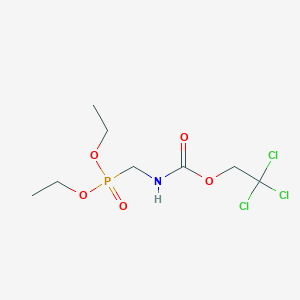
2,2,2-trichloroethyl N-(diethoxyphosphorylmethyl)carbamate
説明
2,2,2-trichloroethyl N-(diethoxyphosphorylmethyl)carbamate, commonly known as DDVP, is a widely used insecticide that belongs to the carbamate family. It is a colorless liquid with a pungent odor and is used to control pests in various settings, including homes, gardens, and agricultural fields. DDVP is a potent insecticide that has been extensively studied for its efficacy and safety in controlling a wide range of pests.
科学的研究の応用
Synthesis of Phosphonate Derivatives
Diethyl(TROC-aminomethyl)phosphonate serves as a precursor in the synthesis of various phosphonate derivatives. These derivatives are valuable in medicinal chemistry for their potential as enzyme inhibitors, particularly in the treatment of diseases like malaria and cancer .
Protective Group in Peptide Synthesis
The compound is used as a protective group for amines in peptide synthesis. The Troc group, derived from this compound, is stable under a variety of conditions and can be removed selectively without disturbing other sensitive functional groups in the molecule .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound is utilized in the preparation of complex molecules. Its reactivity with different chemical groups allows for the construction of diverse molecular architectures, which are essential in drug development and materials science .
Research in Molecular Biology
In molecular biology, the compound’s derivatives are used to modify DNA or RNA, which can help in understanding the mechanisms of genetic expression and regulation. This has implications for gene therapy and genetic engineering .
Development of Agricultural Chemicals
Phosphonate compounds, including derivatives of Diethyl(TROC-aminomethyl)phosphonate, are explored for their use in developing novel herbicides and pesticides. Their mode of action often involves disrupting the biochemical pathways of pests and weeds .
Catalyst Design
The compound is also involved in the design of catalysts for organic reactions. Its phosphonate group can bind to metals, creating complexes that accelerate chemical reactions, which is beneficial in industrial processes .
Material Science Applications
In material science, the compound is investigated for its potential in creating new polymers with unique properties, such as increased durability or biodegradability. This research is crucial for advancing sustainable materials .
Neurochemistry Research
Lastly, derivatives of Diethyl(TROC-aminomethyl)phosphonate are used in neurochemistry to study neurotransmitter functions and the development of drugs that can interact with the nervous system to treat neurological disorders .
作用機序
Target of Action
Diethyl(TROC-aminomethyl)phosphonate, also known as 2,2,2-trichloroethyl N-(diethoxyphosphorylmethyl)carbamate or Diethyl ({[(2,2,2-trichloroethoxy)carbonyl]amino}methyl)phosphonate, has been found to interact with Diacylglycerol acyltransferase/mycolyltransferase Ag85C . This enzyme is responsible for the high affinity of mycobacteria to fibronectin, a large adhesive glycoprotein, which facilitates the attachment of Mycobacterium tuberculosis to murine alveolar macrophages .
Mode of Action
Phosphonates in general are known to form anadsorptive protective layer on the metallic surface . The adsorbed inhibitors can be connected to the metallic surface by means of chemical bonds (chemical adsorption) or physical forces (physical adsorption) .
Biochemical Pathways
It is known that all biosynthetic pathways for phosphonate natural products share the initial step in which phosphoenolpyruvate (pep) phosphomutase converts pep to phosphonopyruvate with a c–p bond .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Given its interaction with diacylglycerol acyltransferase/mycolyltransferase ag85c, it may influence the attachment of mycobacterium tuberculosis to murine alveolar macrophages .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Diethyl(TROC-aminomethyl)phosphonate. For instance, the presence of other chemicals, pH, temperature, and other environmental conditions can affect the compound’s stability and activity .
特性
IUPAC Name |
2,2,2-trichloroethyl N-(diethoxyphosphorylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl3NO5P/c1-3-16-18(14,17-4-2)6-12-7(13)15-5-8(9,10)11/h3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMXZUIYWOZELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CNC(=O)OCC(Cl)(Cl)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl3NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloroethyl N-(diethoxyphosphorylmethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)





